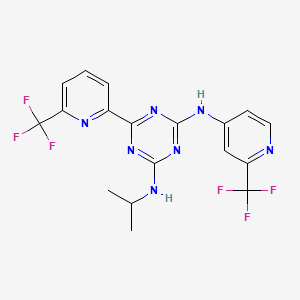

AGI-12026

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H15F6N7 |

|---|---|

Poids moléculaire |

443.3 g/mol |

Nom IUPAC |

2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C18H15F6N7/c1-9(2)26-15-29-14(11-4-3-5-12(28-11)17(19,20)21)30-16(31-15)27-10-6-7-25-13(8-10)18(22,23)24/h3-9H,1-2H3,(H2,25,26,27,29,30,31) |

Clé InChI |

DWIQMUBNZXFUDC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)NC1=NC(=NC(=N1)NC2=CC(=NC=C2)C(F)(F)F)C3=NC(=CC=C3)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

The Genesis of a Targeted Therapy: An In-depth Guide to the Early Discovery and Development of Ivosidenib (AG-120)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and development of ivosidenib (AG-120), a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Ivosidenib represents a paradigm shift in the treatment of cancers harboring IDH1 mutations, moving from conventional cytotoxic chemotherapy to a targeted approach that addresses the underlying metabolic dysfunction driving oncogenesis. This document details the scientific journey from the initial lead compound, AGI-5198, to the clinical candidate, AG-120, highlighting the key experiments, quantitative data, and methodologies that underpinned its development.

Introduction: The Emergence of a Novel Cancer Target

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly at the R132 residue, were identified as key drivers in a variety of malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, including DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.[1][3] This discovery presented a unique therapeutic opportunity: to selectively inhibit the mutant IDH1 enzyme, thereby depleting 2-HG and restoring normal cellular differentiation.

Lead Discovery and Optimization: From AGI-5198 to AG-120

The journey to ivosidenib began with the identification of the prototype mutant IDH1 inhibitor, AGI-5198. While AGI-5198 demonstrated potent inhibition of mutant IDH1 and robust 2-HG reduction in preclinical models, it suffered from poor pharmaceutical properties that precluded its clinical development.[1] A focused lead optimization program was initiated to improve upon the druglike properties of AGI-5198, leading to the discovery of AG-120 (ivosidenib).[1]

Biochemical and Cellular Activity

A series of compounds were synthesized and evaluated for their ability to inhibit the mutant IDH1 R132H enzyme and reduce 2-HG production in cellular assays. The HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutation, was a key model system in these studies.[1] The optimization efforts focused on improving metabolic stability and reducing potential drug-drug interactions while maintaining high potency.

Table 1: In Vitro Activity of Key Compounds

| Compound | mIDH1 R132H IC50 (nM) | HT1080 (IDH1 R132C) 2-HG IC50 (nM) | Human Liver Microsome Intrinsic Clearance (µL/min/mg) |

| AGI-5198 | 70 | 160 | >200 |

| AG-120 (Ivosidenib) | 12 | 7.5 | <5 |

Data compiled from multiple sources.[1][4]

AG-120 demonstrated significantly improved potency and metabolic stability compared to the initial lead compound. Further characterization revealed that ivosidenib is a potent inhibitor of various IDH1 R132 mutants and is highly selective against wild-type IDH1 and both wild-type and mutant IDH2 enzymes.[1]

Table 2: Selectivity Profile of Ivosidenib (AG-120)

| Enzyme | IC50 (nM) |

| mIDH1 R132H | 12 |

| mIDH1 R132C | 6 |

| mIDH1 R132G | 16 |

| mIDH1 R132L | 16 |

| mIDH1 R132S | 18 |

| Wild-Type IDH1 | >10,000 |

| Wild-Type IDH2 | >10,000 |

| mIDH2 R140Q | >10,000 |

| mIDH2 R172K | >10,000 |

Data is approximate and compiled from Popovici-Muller et al., 2018.[1]

Mechanism of Action: Reversing the Oncogenic Cascade

Ivosidenib exerts its therapeutic effect by directly inhibiting the neomorphic activity of mutant IDH1, leading to a profound reduction in the oncometabolite 2-HG. This, in turn, alleviates the inhibition of α-KG-dependent dioxygenases, such as TET2 and histone demethylases, leading to a reversal of the hypermethylation state and the induction of cellular differentiation.[5][6]

Preclinical In Vivo Efficacy and Pharmacokinetics

The promising in vitro profile of ivosidenib was further validated in in vivo models. In a xenograft model using HT1080 cells, oral administration of AG-120 resulted in a rapid, dose-dependent reduction of intratumoral 2-HG levels.[1]

Table 3: In Vivo Pharmacodynamic Effect of a Single Oral Dose of Ivosidenib in HT1080 Xenograft Model

| Dose (mg/kg) | Maximum Tumor 2-HG Inhibition | Time to Maximum Inhibition (hours) |

| 50 | 92.0% | ~12 |

| 150 | 95.2% | ~12 |

Data from Popovici-Muller et al., 2018.[1]

Pharmacokinetic studies in multiple species demonstrated that ivosidenib has favorable properties, including good oral absorption, low clearance, and a moderate to long half-life, supporting once-daily dosing.[1][7]

Table 4: Pharmacokinetic Parameters of Ivosidenib in Preclinical Species

| Species | Dosing Route | t1/2 (hours) | CLp (mL/min/kg) | Brain Penetration (AUCbrain/AUCplasma) |

| Rat | Oral | 5.3 | 10.1 | 4.1% |

| Dog | Oral | 18.5 | 1.8 | Not Reported |

| Monkey | Oral | 15.6 | 1.4 | Not Reported |

Data compiled from multiple sources.[1][7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these seminal findings. The following sections outline the methodologies for the key assays used in the early development of ivosidenib.

Mutant IDH1 (R132H) Biochemical Inhibition Assay

Protocol:

-

Reagents: Purified recombinant human mutant IDH1 R132H enzyme, NADPH, α-ketoglutarate, and ivosidenib. The assay buffer typically contains Tris-HCl, NaCl, MgCl₂, and DTT.

-

Procedure: a. In a 96-well plate, add the assay buffer, mutant IDH1 enzyme, and NADPH. b. Add serial dilutions of ivosidenib or vehicle control (DMSO). c. Pre-incubate the plate at room temperature. d. Initiate the enzymatic reaction by adding α-KG. e. Immediately monitor the decrease in NADPH absorbance at 340 nm in a kinetic mode using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Cellular 2-HG Production Assay

Protocol:

-

Cell Culture: Culture HT1080 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of ivosidenib or vehicle control. c. Incubate for 48 to 72 hours. d. Aspirate the media and lyse the cells to extract intracellular metabolites.

-

2-HG Quantification: a. Prepare cell lysates for analysis. b. Quantify the concentration of 2-HG using a validated LC-MS/MS method.

-

Data Analysis: Normalize the 2-HG levels to the total protein concentration and determine the IC50 value for the inhibition of 2-HG production.

In Vivo Xenograft Efficacy Study

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

-

Procedure: a. Subcutaneously implant HT1080 cells into the flank of each mouse. b. Once tumors reach a predetermined size, randomize the mice into treatment and control groups. c. Administer ivosidenib or vehicle control orally on a daily schedule. d. Monitor tumor growth using calipers and record the body weight of the mice regularly.

-

Pharmacodynamic and Pharmacokinetic Analysis: a. At various time points after dosing, collect tumor and blood samples. b. Process the tumor tissue to measure 2-HG levels by LC-MS/MS. c. Process blood samples to measure the plasma concentration of ivosidenib by LC-MS/MS.

-

Data Analysis: Evaluate the effect of ivosidenib on tumor growth and correlate it with the reduction in tumor 2-HG levels and drug exposure.

Conclusion

The early discovery and development of ivosidenib (AG-120) is a landmark achievement in the field of targeted cancer therapy. Through a systematic and data-driven approach, researchers successfully identified a potent and selective inhibitor of mutant IDH1 with favorable drug-like properties. The preclinical data robustly demonstrated that by inhibiting the production of the oncometabolite 2-HG, ivosidenib could reverse the epigenetic block and induce cellular differentiation, providing a strong rationale for its clinical development. This in-depth guide serves as a valuable resource for understanding the foundational science that led to a new therapeutic option for patients with IDH1-mutant cancers.

References

- 1. HT1080 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivosidenib in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. altogenlabs.com [altogenlabs.com]

- 7. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

AGI-12026: A Technical Overview of Brain Penetrance and Pharmacokinetic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-12026 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical studies as a dual inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) and 2 (mIDH2) enzymes. These mutations are key oncogenic drivers in a variety of cancers, including gliomas. A critical challenge in the development of therapeutics for brain tumors is the ability of a drug to effectively cross the blood-brain barrier (BBB). This compound has been specifically highlighted for its excellent brain penetrance, a characteristic attributed to its optimized physicochemical properties. This document provides a comprehensive technical guide on the available data regarding the brain penetrance and pharmacokinetic profile of this compound.

Core Data Summary

The following tables summarize the key quantitative data available for this compound, focusing on its in vitro potency and in vivo brain distribution.

Table 1: In Vitro Enzymatic Activity of this compound

| Target Enzyme | IC50 (µM) | Notes |

| Mutant IDH2 (R140Q) | 0.019 | [1] |

| Mutant IDH1 (R132H) | Partial Inhibition | Described as a partial inhibitor of the homodimer.[1] |

Table 2: In Vivo Brain Penetrance of this compound in Mice

| Parameter | Value | Species | Notes |

| Brain-to-Plasma Ratio | 0.8 | Mouse |

Note: Specific details regarding the dose and timepoint for this measurement are not publicly available.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of mutant IDH1 and IDH2 enzymes. In cancer cells harboring these mutations, the neomorphic activity of the mutant enzyme converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which ultimately promotes tumorigenesis. By inhibiting the production of 2-HG, this compound aims to restore normal cellular differentiation and impede cancer progression.

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically on this compound are not extensively published. However, based on standard methodologies used in preclinical drug discovery for similar compounds, the following protocols are representative of the likely procedures employed.

In Vitro Mutant IDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 and IDH2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q) enzymes are expressed and purified.

-

Assay Reaction: The enzymatic reaction is typically monitored by measuring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

-

Procedure:

-

A reaction mixture is prepared containing the respective mutant IDH enzyme, its substrate α-ketoglutarate, and NADPH in a suitable buffer.

-

This compound is added at various concentrations.

-

The reaction is initiated and the rate of NADPH consumption is measured spectrophotometrically over time.

-

-

Data Analysis: The percentage of enzyme inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Brain Penetrance Study in Mice

Objective: To determine the brain-to-plasma concentration ratio of this compound.

Methodology:

-

Animal Model: Male CD-1 mice are typically used for pharmacokinetic studies.

-

Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) at a specified dose.

-

Sample Collection: At predetermined time points after dosing, animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following blood collection, the animals are euthanized, and their brains are harvested.

-

Sample Processing:

-

Blood samples are centrifuged to separate plasma.

-

Brain tissue is homogenized.

-

-

Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The brain-to-plasma ratio is calculated by dividing the concentration of this compound in the brain tissue by its concentration in the plasma at a specific time point.

Conclusion

This compound is a promising dual inhibitor of mutant IDH1 and IDH2 with excellent brain penetrance demonstrated in preclinical models. Its ability to effectively cross the blood-brain barrier, combined with its potent enzymatic inhibition, underscores its potential as a therapeutic agent for the treatment of mIDH-positive gliomas and other central nervous system malignancies. Further investigation into its full pharmacokinetic profile and clinical efficacy is warranted. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working on next-generation targeted therapies for brain cancers.

References

AGI-12026: A Technical Guide to the Inhibition of 2-Hydroxyglutarate Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, thereby promoting tumorigenesis. AGI-12026, also known as ivosidenib, is a potent and selective, brain-penetrant small-molecule inhibitor targeting mutant IDH1. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in inhibiting 2-HG production, and detailed experimental protocols for its evaluation.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate[1]. Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, result in a gain-of-function that enables the enzyme to reduce α-KG to 2-HG[1][2]. This aberrant production of 2-HG is a key pathogenic event in IDH1-mutant cancers[1]. This compound (ivosidenib) is a first-in-class, orally available inhibitor specifically designed to target these mutant IDH1 enzymes[2][3]. By selectively binding to and inhibiting the mutant protein, this compound effectively reduces 2-HG levels, leading to the restoration of normal cellular differentiation and therapeutic benefit in patients with IDH1-mutated malignancies[1][4]. This compound is also characterized as a brain-penetrant dual inhibitor of mutant IDH1 and IDH2, acting as an allosteric modulator[5][6][7].

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of the mutant IDH1 homodimer[5][6]. It binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This selective inhibition of the mutant IDH1 enzyme prevents the reduction of α-KG to 2-HG, thereby lowering the intracellular and plasma concentrations of this oncometabolite[1][4]. The reduction in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, leading to a reversal of the epigenetic dysregulation and a restoration of normal cellular differentiation[1][2].

Quantitative Data on this compound Efficacy

The potency and efficacy of this compound have been evaluated in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| Mutant IDH2 (R140Q) | Enzymatic Assay | 0.019 µM | [6] |

Note: Specific IC50 values for this compound against various IDH1 mutants were not explicitly found in the search results. The provided data is for a related mutant, IDH2.

Table 2: In Vivo Efficacy of a Structurally Related IDH1 Inhibitor (AG-120) in a Glioma Model

| Animal Model | Treatment | Dosage | 2-HG Inhibition | Tumor Growth Inhibition | Reference |

| Orthotopic IDH1 mutant glioma | AG-120 | 150 mg/kg PO BID | >80% | 52% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Mutant IDH1 Enzyme Inhibition Assay

This assay determines the in vitro potency of inhibitors against the mutant IDH1 enzyme.

Principle: The enzymatic activity of mutant IDH1 is measured by monitoring the consumption of NADPH, which is a cofactor in the conversion of α-KG to 2-HG. The decrease in NADPH absorbance at 340 nm is proportional to the enzyme activity.

Materials:

-

Purified recombinant mutant IDH1 enzyme (e.g., R132H)

-

This compound or other test compounds

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, 0.005% Tween 20, pH 7.4[8]

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the mutant IDH1 enzyme and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature[8].

-

Initiate the reaction by adding a solution containing α-KG and NADPH. Final concentrations should be at or near the Km values for the substrates[8].

-

Immediately begin monitoring the decrease in NADPH absorbance at 340 nm in a kinetic mode for 30-60 minutes at room temperature.

-

Calculate the initial reaction velocities from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of 2-HG Levels by LC-MS/MS

This method allows for the sensitive and specific quantification of D-2-HG in biological samples.

Principle: Biological samples are processed to extract metabolites, which are then separated by liquid chromatography and detected by tandem mass spectrometry. The use of a stable isotope-labeled internal standard allows for accurate quantification.

Materials:

-

Biological samples (e.g., cell lysates, plasma, tumor tissue)

-

Stable isotope-labeled D-2-HG (e.g., ¹³C₅-2-HG) as an internal standard[3]

-

Protein precipitation solution (e.g., methanol or acetonitrile)

-

LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)[2]

-

Chiral chromatography column (e.g., Astec® CHIROBIOTIC® R) for enantiomer separation[9]

Procedure:

-

Sample Preparation:

-

For plasma or cell culture medium, spike the sample with the internal standard and then precipitate proteins using a cold organic solvent[3]. Centrifuge to pellet the protein and collect the supernatant.

-

For tissues, homogenize the tissue in a suitable buffer, spike with the internal standard, and then perform protein precipitation.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Use a suitable mobile phase gradient to achieve chromatographic separation of 2-HG from other metabolites. A chiral column is necessary to separate D- and L-enantiomers of 2-HG[9].

-

-

MS/MS Detection:

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 2-HG and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 2-HG.

-

Calculate the concentration of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualizations

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Caption: Signaling pathway of mutant IDH1 leading to oncogenesis and its inhibition by this compound.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a targeted therapy that specifically inhibits the neomorphic activity of mutant IDH1, a key driver in several cancers. By reducing the production of the oncometabolite 2-HG, this compound effectively reverses the epigenetic dysregulation and block in cellular differentiation that characterize these malignancies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of mutant IDH1 inhibitors, with the ultimate goal of improving outcomes for patients with IDH1-mutant cancers.

References

- 1. serviermedical.us [serviermedical.us]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

AGI-12026 (CAS 1446501-77-4): A Technical Guide for Drug Development Professionals

An In-depth Review of the Brain-Penetrant Dual IDH1/2 Mutant Inhibitor

AGI-12026 is a potent, brain-penetrant small molecule that acts as a dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2). Identified by the CAS number 1446501-77-4, this compound has emerged as a significant tool in the research of gliomas and other cancers characterized by IDH mutations. This compound functions as an allosteric modulator, demonstrating partial inhibition of the IDH1-R132H homodimer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to support researchers, scientists, and drug development professionals.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and pharmacokinetic properties.

| Biochemical Activity | Value |

| Target | Mutant IDH1/2 |

| IC50 (IDH2 R140Q, biochemical assay) | 19 nM[1][2] |

Note: Further quantitative data for IDH1 inhibition and cellular assays are detailed in the primary literature.

Mechanism of Action and Signaling Pathway

Mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[3]

This compound acts as an allosteric inhibitor, binding to a site distinct from the active site at the dimer interface of the mutant IDH enzymes.[4] This binding event induces a conformational change that locks the enzyme in an inactive state, preventing the conversion of α-KG to 2-HG.[4] By reducing the intracellular levels of 2-HG, this compound aims to reverse the epigenetic blockade and restore normal cellular differentiation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of this compound. The following protocols are based on standard assays used in the characterization of similar IDH inhibitors.

Biochemical Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q) homodimers are expressed and purified.

-

Reaction Mixture: The assay is typically performed in a 96-well or 384-well plate format. Each well contains the mutant IDH enzyme, NADPH, and varying concentrations of this compound.

-

Initiation and Incubation: The reaction is initiated by the addition of the substrate, α-ketoglutarate. The plate is incubated at a controlled temperature (e.g., 37°C).

-

Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance or fluorescence over time. A common method involves a coupled enzymatic reaction using diaphorase and resazurin, where the fluorescence of the resulting resorufin is proportional to the amount of NADPH consumed.[1]

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based 2-Hydroxyglutarate (2-HG) Inhibition Assay

Objective: To measure the ability of this compound to inhibit the production of the oncometabolite 2-HG in cells expressing mutant IDH.

Methodology:

-

Cell Culture: A suitable cell line endogenously expressing or engineered to overexpress a mutant IDH (e.g., U87MG-IDH1 R132H) is cultured under standard conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Metabolite Extraction: At the end of the treatment period, intracellular metabolites are extracted from the cells, typically using a methanol/water solution. The cell debris is pelleted by centrifugation.

-

2-HG Quantification: The concentration of 2-HG in the cell extracts is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The 2-HG levels are normalized to cell number or protein concentration. The IC50 for 2-HG inhibition is calculated by plotting the normalized 2-HG levels against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable chemical probe and a potential therapeutic lead for cancers driven by IDH mutations. Its dual inhibitory activity against both mutant IDH1 and IDH2, combined with its ability to penetrate the blood-brain barrier, makes it particularly relevant for the study and treatment of gliomas. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to advance our understanding and treatment of IDH-mutant cancers. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies will be critical in defining its clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

AGI-12026: A Comprehensive Technical Review of a Dual Mutant IDH1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-12026, also known as Vorasidenib (AG-881), is a potent, orally bioavailable, and brain-penetrant small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. Mutations in IDH1 and IDH2 are frequently observed in several cancers, most notably in low-grade gliomas and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to oncogenesis. This compound was developed to specifically target these mutant IDH enzymes, thereby reducing 2-HG levels and reversing its oncogenic effects. This technical guide provides an in-depth review of the scientific literature on this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of mutant IDH1 and IDH2 enzymes. It binds to a pocket at the dimer interface of the mutant enzymes, stabilizing them in an inactive conformation. This prevents the catalytic reduction of α-KG to 2-HG. The resulting decrease in intracellular 2-HG levels is believed to restore the function of α-KG-dependent dioxygenases, such as histone and DNA demethylases, leading to a reversal of the epigenetic dysregulation associated with IDH mutations and promoting cellular differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vitro Biochemical and Cellular Activity of this compound (Vorasidenib) and Precursor Compounds [1]

| Compound | mIDH1-R132H (heterodimer) IC50 (nM) | mIDH2-R140Q (homodimer) IC50 (nM) | U87MG mIDH1-R132H 2-HG IC50 (nM) | TS603 mIDH1-R132H 2-HG IC50 (nM) | Brain/Plasma Ratio (Mouse) |

| This compound (Vorasidenib) | 12 | 23 | 6 | 4 | 1.5 |

| Enasidenib (AG-221) | >10,000 | 100 | >10,000 | >10,000 | <0.1 |

| AGI-15056 | 19 | 43 | 20 | 15 | 1.5 |

Table 2: Preclinical Pharmacokinetic Properties of Vorasidenib (this compound) [1]

| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Brain/Plasma Ratio |

| Mouse | 30 | 1860 | 2 | 10400 | 1.5 |

| Rat | 10 | 1200 | 4 | 13000 | 0.65 |

Experimental Protocols

Biochemical Enzyme Inhibition Assay

This protocol details the measurement of the inhibitory activity of compounds against mutant IDH enzymes.

-

Enzyme Preparation: Recombinant human mIDH1 (R132H/WT heterodimer) and mIDH2 (R140Q/R140Q homodimer) are expressed and purified.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.05% BSA.

-

Compound Preparation: this compound and other test compounds are serially diluted in DMSO.

-

Reaction Initiation: The reaction is initiated by adding the enzyme to the assay buffer containing the test compound and NADPH. After a pre-incubation period, the substrate, α-ketoglutarate, is added.

-

Detection: The consumption of NADPH is monitored by measuring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-Hydroxyglutarate (2-HG) Assay

This protocol describes the quantification of 2-HG levels in cells treated with IDH inhibitors.

-

Cell Culture: Human glioblastoma cell lines engineered to express mutant IDH1 (e.g., U87MG-mIDH1-R132H) or patient-derived glioma stem-like cell lines with endogenous IDH1 mutations (e.g., TS603) are used.[2]

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for 48-72 hours.

-

Metabolite Extraction: The culture medium is removed, and cells are washed with PBS. Intracellular metabolites are extracted using a solution of 80% methanol.

-

2-HG Quantification: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS). A standard curve is generated using known concentrations of 2-HG to quantify the levels in the cell extracts.

-

Data Analysis: The IC50 for 2-HG reduction is determined by plotting the percentage of 2-HG inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Orthotopic Glioma Xenograft Model

This protocol outlines the in vivo evaluation of this compound in a mouse model of glioma.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Cell Implantation: Patient-derived mIDH1 glioma neurosphere cells (e.g., TS603) are stereotactically implanted into the brains of the mice.[2][3]

-

Compound Administration: Once tumors are established (confirmed by imaging), mice are treated orally with this compound or a vehicle control daily.

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI).

-

Pharmacodynamic Analysis: At the end of the study, brain tissue is collected to measure the concentrations of this compound and 2-HG to assess brain penetration and target engagement.[2]

-

Efficacy Evaluation: The primary endpoint is typically an extension of survival in the treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Conclusion

This compound (Vorasidenib) is a promising, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes. Preclinical studies have demonstrated its potent and selective inhibition of these mutant enzymes, leading to a significant reduction in the oncometabolite 2-HG in both in vitro and in vivo models of glioma. The ability of this compound to cross the blood-brain barrier and exert its pharmacodynamic effects within brain tumors makes it a particularly attractive therapeutic candidate for patients with IDH-mutant gliomas. Ongoing and completed clinical trials will further elucidate its safety and efficacy profile in this patient population. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working on the development of targeted therapies for IDH-mutant cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of a Dual mIDH1/2 Inhibitor: A Technical Guide to the Relationship Between AGI-12026 and Vorasidenib (AG-881)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes represent a significant oncogenic driver in a variety of cancers, most notably gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. This technical guide provides an in-depth analysis of the development of vorasidenib (AG-881), a first-in-class, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes. We will explore its relationship with the lead compound, AGI-12026, detailing the progression from initial hit identification to a clinically approved therapeutic. This document will cover their mechanisms of action, comparative preclinical and clinical data, and the experimental methodologies that underpinned their development.

Introduction: The Therapeutic Target - Mutant IDH1 and IDH2

Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Somatic point mutations in the genes encoding IDH1 (cytosolic) and IDH2 (mitochondrial) are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] These mutations confer a gain-of-function, enabling the enzymes to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote oncogenesis.[4] This central role of mutant IDH (mIDH) in cancer has made it a prime target for therapeutic intervention.

From Lead Compound to Clinical Candidate: The this compound and Vorasidenib Story

The development of a brain-penetrant mIDH inhibitor for the treatment of glioma was a key objective for researchers. While isoform-selective inhibitors like ivosidenib (AG-120) for mIDH1 and enasidenib (AG-221) for mIDH2 were developed, their utility in brain tumors was potentially limited by low brain penetration.[5]

This compound: A Promising Lead

This compound emerged as a promising lead compound. It is a brain-penetrant dual inhibitor of both mIDH1 and mIDH2.[5] Its discovery was a significant step towards a therapeutic agent capable of targeting both primary mIDH mutations and potential isoform switching as a mechanism of resistance.[5]

Vorasidenib (AG-881): The Optimized Successor

Through a process of lead optimization, vorasidenib (AG-881) was developed from the chemical scaffold of this compound. Vorasidenib is a potent, oral, brain-penetrant dual inhibitor of mIDH1 and mIDH2.[5] It was specifically designed for enhanced brain penetration and has demonstrated superior properties, leading to its successful clinical development and recent FDA approval for the treatment of grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation.[6][7]

Physicochemical Properties

| Property | This compound[8][9] | Vorasidenib (AG-881)[6][10] |

| Chemical Formula | C18H15F6N7 | C14H13ClF6N6 |

| Molecular Weight | 443.36 g/mol | 414.74 g/mol |

| CAS Number | 1446501-77-4 | 1644545-52-7 |

| IUPAC Name | 6-(4-(trifluoromethyl)phenyl)-N2,N4-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine | 6-(6-chloro-2-pyridinyl)-N2,N4-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine |

| Chemical Structure |

|

|

Mechanism of Action

Both this compound and vorasidenib are allosteric inhibitors that bind to the dimer interface of the mutant IDH1 and IDH2 enzymes.[5] This binding prevents the catalytic activity of the mutant enzymes, thereby blocking the conversion of α-ketoglutarate to 2-hydroxyglutarate.[11] The reduction in intracellular 2-HG levels is believed to restore the function of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation state, induction of cellular differentiation, and inhibition of tumor growth.[2][11]

Preclinical Data

In Vitro Potency

| Compound | Target | IC50 (nM) | Cell Line | 2-HG Inhibition IC50 (nM) |

| Vorasidenib (AG-881) [12][13] | mIDH1 R132H | 0.04 - 22 | U87MG-mIDH1 R132H | <50 |

| mIDH2 R140Q | 7 - 14 | U87MG-mIDH2 R140Q | <50 | |

| mIDH2 R172K | 130 | - | - | |

| This compound [5] | mIDH1 R132H | Good Potency | - | - |

| mIDH2 R140Q | Good Potency | - | - |

In Vivo Efficacy

In an orthotopic grade III mIDH1 glioma model using TS603 neurospheres, vorasidenib demonstrated potent inhibition of 2-HG levels.[5] A dose of 50 mg/kg administered orally twice daily for four days resulted in a greater than 97% inhibition of 2-HG production in the glioma tissue.[5][14]

Pharmacokinetics

Vorasidenib was specifically optimized for brain penetration.[5] It exhibits a brain-to-plasma ratio that supports its efficacy in treating brain tumors.[5]

| Species | Dose | Brain-to-Plasma Ratio |

| Rat[15] | 3 mg/kg (single oral dose) | High |

| Mouse[5] | - | Substantial |

Clinical Development of Vorasidenib (AG-881)

The clinical development of vorasidenib has been primarily focused on patients with IDH-mutant gliomas. The pivotal Phase 3 INDIGO trial (NCT04164901) was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[16][17]

INDIGO Trial (NCT04164901) Key Parameters

| Parameter | Description |

| Phase | 3 |

| Study Design | Randomized, double-blind, placebo-controlled |

| Participants | Patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2 mutation who have undergone surgery as their only treatment.[16] |

| Intervention | Vorasidenib 40 mg once daily or placebo.[17] |

| Primary Endpoint | Progression-Free Survival (PFS) by Blinded Independent Radiology Committee (BIRC).[17] |

| Key Secondary Endpoint | Time to Next Intervention (TTNI).[17] |

INDIGO Trial Results

The INDIGO trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival and time to next intervention for patients treated with vorasidenib compared to placebo.[17][18]

| Endpoint | Vorasidenib | Placebo | Hazard Ratio (95% CI) | p-value |

| Median PFS | 27.7 months | 11.1 months | 0.39 (0.27, 0.56) | <0.0001 |

| Median TTNI | Not Reached | 17.8 months | 0.26 (0.15, 0.43) | <0.0001 |

Safety Profile

Vorasidenib was generally well-tolerated. The most common adverse events (AEs) of any grade were increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST), fatigue, and headache.[17][19] Grade ≥3 AEs were manageable.[17]

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against mutant IDH1 and IDH2 enzymes.

Protocol Outline:

-

Enzyme Preparation: Recombinant human mIDH1 (e.g., R132H) and mIDH2 (e.g., R140Q) enzymes are expressed and purified.

-

Reaction Mixture: The assay is typically performed in a 96- or 384-well plate containing a reaction buffer, NADPH, α-ketoglutarate, and the test compound at various concentrations.

-

Enzyme Initiation: The reaction is initiated by the addition of the mIDH enzyme.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

Objective: To measure the inhibition of 2-HG production by compounds in cells expressing mutant IDH.

Protocol Outline:

-

Cell Culture: Human glioma cells (e.g., U87MG) are engineered to express mIDH1 or mIDH2.

-

Compound Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 48 hours).

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells using a solvent mixture (e.g., 80% methanol).

-

Sample Preparation: The extracts are derivatized to improve chromatographic separation and detection.

-

LC-MS/MS Analysis: The levels of D-2-HG are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[20][21] A chiral column is used to separate D- and L-2-HG enantiomers.[13][20]

-

Data Analysis: The IC50 for 2-HG inhibition is determined from the dose-response curve.

Orthotopic Glioma Mouse Model

Objective: To evaluate the in vivo efficacy of compounds in a relevant animal model of glioma.

Protocol Outline:

-

Cell Implantation: Human glioma cells expressing mIDH (e.g., TS603 neurospheres) are stereotactically implanted into the brains of immunodeficient mice.

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence or magnetic resonance imaging (MRI).

-

Compound Administration: Once tumors are established, mice are treated with the test compound (e.g., oral gavage) or vehicle control.

-

Efficacy Assessment: The primary efficacy endpoint is often tumor growth inhibition or survival.

-

Pharmacodynamic Assessment: At the end of the study, brain and tumor tissues are collected to measure drug concentration and 2-HG levels by LC-MS/MS.

Conclusion

The journey from the lead compound this compound to the FDA-approved drug vorasidenib (AG-881) exemplifies a successful targeted drug development program. By focusing on a clear, genetically defined oncogenic driver, researchers were able to design and optimize a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2. The robust preclinical data, culminating in the positive results of the Phase 3 INDIGO trial, have established vorasidenib as a significant therapeutic advance for patients with IDH-mutant gliomas. This technical guide has provided a comprehensive overview of the key scientific and clinical milestones in this development, offering valuable insights for professionals in the field of oncology drug discovery and development.

References

- 1. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding The IDH1 And IDH2 Mutations - HealthTree for Acute Myeloid Leukemia [healthtree.org]

- 4. ovid.com [ovid.com]

- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. chembk.com [chembk.com]

- 9. 1446501-77-4|this compound|BLD Pharm [bldpharm.com]

- 10. medkoo.com [medkoo.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. vjoncology.com [vjoncology.com]

- 19. ASCO – American Society of Clinical Oncology [asco.org]

- 20. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]

Methodological & Application

Application Notes and Protocols for AGI-12026 In Vitro Assays in Glioma Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro assays to evaluate the efficacy of AGI-12026, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2), on glioma cells. The protocols outlined below are based on established cell biology techniques and findings from preclinical studies on similar compounds.

Introduction

Gliomas are a class of primary brain tumors characterized by their infiltrative growth and resistance to therapy. A significant subset of gliomas harbors mutations in the IDH1 or IDH2 genes, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG is implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. This compound is a small molecule inhibitor designed to target these mutant IDH enzymes, thereby reducing 2-HG levels and inhibiting tumor growth. The following protocols detail methods to assess the in vitro activity of this compound on glioma cell lines.

Data Presentation

While specific IC50 values for this compound in a wide range of glioma cell lines are not extensively published in publicly available literature, preclinical studies have demonstrated its potency against mutant IDH1 and IDH2.[1] The following table summarizes the inhibitory profile of this compound.

| Target | Cell Line | Potency/Effect |

| Mutant IDH1 (mIDH1) | Patient-derived neurosphere TS603 IDH1-R132H glioma-sphere line | Good cellular potency, demonstrated by inhibition of 2-HG production.[1] |

| Mutant IDH2 (mIDH2) | U87MG pLVX IDH2-R140Q engineered cell line | Good cellular potency, demonstrated by inhibition of 2-HG production.[1] |

| 2-HG Inhibition | mIDH1 and mIDH2 expressing glioma cells | Cell-based 2-HG inhibition was assessed by liquid chromatography–mass spectrometry quantification of 2-HG in media at 48 hours.[1] |

Experimental Protocols

Cell Culture of Mutant IDH Glioma Cells

Objective: To maintain and propagate glioma cell lines harboring IDH1 or IDH2 mutations for use in in vitro assays.

Materials:

-

Mutant IDH1 glioma cell line (e.g., patient-derived TS603 with IDH1-R132H) or engineered cell line (e.g., U87MG with IDH2-R140Q)

-

Dulbecco's Modified Eagle Medium (DMEM) or specialized neural stem cell media

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture glioma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For neurosphere cultures, use appropriate serum-free neural stem cell media.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For adherent cells, passage them when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a lower density.

-

For neurosphere cultures, mechanically dissociate spheres and re-plate in fresh media.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of glioma cells.

Materials:

-

Glioma cells with IDH mutations

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Plate reader

Protocol:

-

Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2-HG Measurement Assay

Objective: To quantify the inhibition of 2-HG production by this compound in mutant IDH glioma cells.

Materials:

-

Glioma cells with IDH mutations

-

This compound

-

6-well plates

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Seed glioma cells in 6-well plates and treat with various concentrations of this compound for 48 hours.[1]

-

Collect the cell culture medium.

-

Perform a metabolite extraction from the medium.

-

Analyze the extracted samples using LC-MS to quantify the levels of 2-HG.

-

Normalize 2-HG levels to the cell number or total protein concentration.

-

Compare the 2-HG levels in treated cells to the vehicle control to determine the extent of inhibition.

Mandatory Visualizations

Signaling Pathway of this compound Action in Glioma

Caption: Mechanism of this compound in mutant IDH glioma cells.

Experimental Workflow for this compound In Vitro Assay

Caption: Workflow for assessing this compound efficacy in vitro.

Discussion and Interpretation of Results

-

Cell Viability: A dose-dependent decrease in cell viability upon treatment with this compound is expected in mutant IDH glioma cells. The IC50 value will provide a quantitative measure of the compound's potency in inhibiting cell proliferation.

-

2-HG Levels: A significant reduction in the levels of 2-HG in the culture medium of this compound-treated cells compared to controls will confirm the on-target activity of the inhibitor.

-

Signaling Pathways: The inhibition of mutant IDH and subsequent reduction in 2-HG are expected to reverse the epigenetic alterations that drive glioma growth.[3] This can lead to the reactivation of tumor suppressor genes and the induction of cellular differentiation, ultimately resulting in decreased proliferation and survival of the glioma cells. Key signaling pathways often dysregulated in glioma, such as the PI3K/Akt and RAS/MAPK/ERK pathways, may be indirectly affected by the metabolic and epigenetic reprogramming induced by this compound.[4][5]

These protocols provide a foundational framework for the in vitro evaluation of this compound in glioma cells. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used in their laboratories.

References

- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human glioma demonstrates cell line specific results with ATP-based chemiluminescent cellular proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]

- 4. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Application Notes and Protocols for AGI-12026 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-12026 is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. These mutations are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The mutant IDH enzymes exhibit a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. This compound and similar inhibitors are designed to reduce the production of 2-HG, thereby representing a targeted therapeutic strategy.

These application notes provide detailed protocols for utilizing this compound in two key types of cell-based assays: a target engagement assay measuring the inhibition of 2-HG production and a functional assay assessing the impact on cell viability.

Mechanism of Action of this compound

Mutant IDH1/2 enzymes convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate. This compound is an allosteric inhibitor that specifically targets the mutant forms of IDH1 and IDH2, blocking the production of 2-HG.[3] This targeted inhibition is crucial for studying the downstream effects of 2-HG reduction and for evaluating the therapeutic potential of this compound.

Caption: Mechanism of action of this compound in inhibiting tumorigenesis.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and related compounds against mutant IDH enzymes. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity or 2-HG production by 50%.

| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |

| AGI-5198 (related compound) | IDH1 R132H | U87MG | 2-HG Production | ~500 | [3] |

| AG-120 (Ivosidenib) | IDH1 R132H | Glioma cells | 2-HG Production | Potent Inhibition | [3] |

| This compound | mIDH1/mIDH2 | Various | Biochemical | Potent Inhibition | Not specified in provided results |

Note: Specific IC50 values for this compound in various cell lines were not detailed in the provided search results. AGI-5198 and AG-120 are structurally related compounds often used as reference inhibitors.

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) Production

This protocol is designed to directly assess the target engagement of this compound by measuring its ability to inhibit the production of the oncometabolite 2-HG in cells harboring IDH1 or IDH2 mutations.

Caption: Workflow for measuring 2-HG production in a cell-based assay.

Materials:

-

Cells harboring an IDH1 or IDH2 mutation (e.g., HT1080, U87MG-IDH1-R132H)

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reagents for 2-HG detection (either for LC-MS/MS or a commercial enzymatic assay kit)

-

Plate reader or LC-MS/MS instrument

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from picomolar to micromolar.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

-

Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2. This allows for sufficient accumulation of 2-HG in the control wells and inhibition by this compound.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant for extracellular 2-HG measurement. Alternatively, cells can be lysed to measure intracellular 2-HG.

-

-

2-HG Measurement:

-

Using LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for accurate quantification. The collected media or cell lysates are typically deproteinized, and 2-HG levels are measured by a specialized core facility or an in-house mass spectrometry platform.[4]

-

Using a Commercial Enzymatic Assay: Several kits are available that provide a more accessible method for 2-HG detection. These assays typically involve an enzymatic reaction that leads to a fluorescent or colorimetric signal proportional to the 2-HG concentration.[5][6] Follow the manufacturer's instructions for the specific kit being used.

-

-

Data Analysis:

-

Normalize the 2-HG levels to a cell viability measurement (e.g., from a parallel plate treated identically) to account for any cytotoxic effects of the compound.

-

Plot the normalized 2-HG levels against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cell Viability/Cytotoxicity Assay

This protocol assesses the functional consequence of this compound treatment on the viability and proliferation of cancer cells. Common methods include the MTT, MTS, or WST-8 assays, which measure metabolic activity as an indicator of cell viability.[7][8][9]

Caption: Workflow for a typical cell viability assay.

Materials:

-

Cancer cell line of interest (with or without IDH mutations for selectivity assessment)

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or WST-8)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure (MTT Assay Example):

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Include vehicle controls and a positive control for cytotoxicity if available.

-

Replace the medium in the wells with the medium containing the test compounds.

-

-

Incubation:

-

Incubate the plate for a desired period, typically 24, 48, or 72 hours, to observe the effect on cell proliferation.

-

-

MTT Addition:

-

Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Readout:

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.

-

Conclusion

The described protocols provide a framework for the preclinical evaluation of this compound in relevant cell-based models. The 2-HG assay directly confirms the on-target activity of the inhibitor, while the cell viability assay provides insights into its functional consequences. These assays are essential tools for researchers and drug developers working to understand and advance targeted therapies for IDH-mutant cancers.

References

- 1. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mesgenbio.com [mesgenbio.com]

Application Notes and Protocols for AGI-12026 Treatment in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo treatment protocol for AGI-12026 has been identified in publicly available literature. The following protocol is a representative methodology based on in vivo studies of the structurally and functionally similar dual IDH1/2 inhibitor, Vorasidenib (AG-881), also developed by Agios Pharmaceuticals. Researchers should use this as a starting point and optimize the protocol for their specific mouse model and experimental goals.

Introduction

This compound is a small molecule inhibitor targeting mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. Mutations in IDH1 and IDH2 are found in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in oncogenesis through epigenetic dysregulation. This compound is a brain-penetrant compound designed to inhibit the production of 2-HG in tumors with IDH mutations.

This document provides a detailed, representative protocol for the in vivo administration of an IDH inhibitor, based on studies with the similar compound Vorasidenib (AG-881), to assist researchers in designing and executing preclinical studies in mouse models.

Mechanism of Action: IDH Inhibition

Mutant IDH enzymes convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, which contributes to tumorigenesis. This compound, as an inhibitor of mutant IDH1/2, is designed to block the production of 2-HG, thereby restoring normal cellular differentiation.

Caption: Signaling pathway of mutant IDH and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of the related dual IDH1/2 inhibitor, Vorasidenib (AG-881), in an orthotopic glioma mouse model. This data can serve as a reference for expected outcomes when using a similar inhibitor like this compound.

Table 1: In Vivo Efficacy of Vorasidenib (AG-881) in an Orthotopic Glioma Mouse Model

| Parameter | Vehicle Control | Vorasidenib (AG-881) |

| Mouse Model | Patient-Derived Xenograft (PDX) | Patient-Derived Xenograft (PDX) |

| Cell Line | TS603 (IDH1-R132H Grade III Glioma) | TS603 (IDH1-R132H Grade III Glioma) |

| Administration Route | Oral (by mouth) | Oral (by mouth) |

| Dosage | - | 50 mg/kg |

| Treatment Schedule | Twice daily for 4 days | Twice daily for 4 days |

| Tumor 2-HG Inhibition | Baseline | >97% reduction |

Data extracted from studies on Vorasidenib (AG-881)[1][2][3].

Experimental Protocols

Drug Preparation

Materials:

-

This compound powder

-

Vehicle solution: 0.5% (w/v) Methylcellulose (MC) in sterile water

-

0.2% (v/v) Tween 80

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and gavage needles

Procedure:

-

Calculate the required amount of this compound and vehicle solution based on the number of mice and the target dosage (e.g., 50 mg/kg).

-

Prepare the vehicle solution by dissolving methylcellulose in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.

-

Add Tween 80 to the methylcellulose solution to a final concentration of 0.2%.

-

Weigh the this compound powder and place it in a sterile conical tube.

-

Add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle solution to the paste while vortexing to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for short intervals in a water bath to aid in dispersion.

-

Prepare fresh on each day of dosing.

In Vivo Mouse Model and Treatment

Animal Model:

-

Species: Mouse (e.g., Athymic Nude, NOD/SCID for xenograft models)

-

Model Type: Orthotopic glioma model using a patient-derived cell line with an IDH1 or IDH2 mutation (e.g., TS603 IDH1-R132H) is recommended for brain tumor studies. Subcutaneous xenograft models can also be used for initial efficacy studies.

Experimental Workflow:

Caption: A typical experimental workflow for in vivo efficacy studies.

Procedure:

-

Tumor Cell Implantation: Implant tumor cells (e.g., 1 x 10^5 cells in sterile PBS) into the desired location (e.g., striatum for orthotopic brain tumors or flank for subcutaneous tumors).

-

Tumor Growth Monitoring: Monitor tumor growth using appropriate methods such as bioluminescence imaging, MRI, or caliper measurements.

-

Randomization: Once tumors reach a predetermined size (e.g., ~50-100 mm³), randomize mice into treatment and control groups.

-

Treatment Administration:

-

Administer this compound suspension or vehicle control via oral gavage.

-

A typical dosage, based on the similar compound Vorasidenib, is 50 mg/kg.

-

A typical treatment schedule is twice daily.

-

-

Monitoring: Monitor animal health and body weight daily. Continue to monitor tumor growth at regular intervals.

-

Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the animals and collect tumors and other relevant tissues for analysis.

-

Pharmacodynamic (PD) analysis: Measure 2-HG levels in tumor tissue and plasma using LC-MS/MS to confirm target engagement.

-

Efficacy analysis: Compare tumor growth inhibition and survival rates between treatment and control groups.

-

Histology: Perform histological and immunohistochemical analysis of tumor tissues.

-

Safety and Toxicology

While specific toxicology data for this compound is not publicly available, researchers should carefully monitor for any signs of toxicity, including:

-

Changes in body weight

-

Changes in food and water consumption

-

Behavioral changes

-

Signs of distress

Based on the development of similar IDH inhibitors, a manageable safety profile is anticipated. However, dose-escalation studies may be necessary to determine the maximum tolerated dose (MTD) in a specific mouse strain and model.

Conclusion

This document provides a representative protocol for the in vivo use of the mutant IDH1/2 inhibitor this compound in mouse models, based on available data for the similar compound Vorasidenib (AG-881). Adherence to detailed experimental design and careful monitoring will be crucial for obtaining robust and reproducible results in preclinical studies aimed at evaluating the therapeutic potential of this compound. Researchers are encouraged to adapt this protocol to their specific experimental needs and to consult relevant literature for the most up-to-date methodologies.

References

Application Notes and Protocols for Measuring 2-HG Levels after AGI-12026 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Elevated levels of 2-HG are implicated in epigenetic dysregulation and impaired cellular differentiation, contributing to tumorigenesis.[1][4]

AGI-12026 (Ivosidenib) is a potent and selective oral inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][5] By inhibiting mIDH1, this compound blocks the production of 2-HG, thereby representing a targeted therapeutic strategy for IDH1-mutant cancers.[1][6] Accurate and reliable measurement of 2-HG levels in various biological matrices is crucial for assessing the pharmacodynamic activity of this compound and for monitoring treatment response in both preclinical and clinical settings.

These application notes provide detailed protocols for the quantification of 2-HG in cell culture, tissue, and plasma samples following treatment with this compound. The methodologies described include both mass spectrometry-based and enzymatic assays.

Data Presentation: Efficacy of this compound in Reducing 2-HG Levels

The following tables summarize the quantitative data on the reduction of 2-HG levels following this compound treatment from preclinical and clinical studies.

Table 1: Preclinical In Vitro Efficacy of this compound in mIDH1-mutant Cells

| Cell Line/Sample Type | This compound Concentration | % Reduction of Intracellular 2-HG | Reference |

| Primary human AML blast cells (mIDH1) | 0.5 µM | 96% | [1] |

| Primary human AML blast cells (mIDH1) | 1 µM | 98.6% | [1] |

| Primary human AML blast cells (mIDH1) | 5 µM | 99.7% | [1] |

| Ba/F3 cells overexpressing mIDH1 | IC50 values ranging from 2-20 nM | Not specified as % reduction |

Table 2: Preclinical In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Animal Model | This compound Dose | Maximum % Inhibition of Tumor 2-HG | Time to Maximum Inhibition | Reference |

| Female nude BALB/c mice with HT1080 xenografts | 50 mg/kg (single oral dose) | 92.0% | ~12 hours post-dose | [1] |

| Female nude BALB/c mice with HT1080 xenografts | 150 mg/kg (single oral dose) | 95.2% | ~12 hours post-dose | [1] |

Table 3: Clinical Efficacy of Ivosidenib (this compound) in Patients with IDH1-mutant Cancers

| Patient Population | Ivosidenib Dose | % Reduction of Plasma 2-HG | Reference |

| Cholangiocarcinoma/Chondrosarcoma | ≥ 500 mg once daily | Up to 98% | [5] |

| Relapsed or Refractory AML | 500 mg once daily | Substantial reduction |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for 2-HG measurement.

Figure 1: this compound mechanism of action in IDH1-mutant cancer cells.

References

- 1. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

Application Notes and Protocols for AGI-12026 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction